3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820990
InChI: InChI=1S/C11H10N4O2/c16-15(17)9-5-2-1-4-8(9)11-10-6-3-7-14(10)13-12-11/h1-2,4-5H,3,6-7H2
SMILES:
Molecular Formula: C11H10N4O2
Molecular Weight: 230.22 g/mol

3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole

CAS No.:

Cat. No.: VC15820990

Molecular Formula: C11H10N4O2

Molecular Weight: 230.22 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole -

Specification

Molecular Formula C11H10N4O2
Molecular Weight 230.22 g/mol
IUPAC Name 3-(2-nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-c]triazole
Standard InChI InChI=1S/C11H10N4O2/c16-15(17)9-5-2-1-4-8(9)11-10-6-3-7-14(10)13-12-11/h1-2,4-5H,3,6-7H2
Standard InChI Key SHOXBMXIOUJEMN-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(N=NN2C1)C3=CC=CC=C3[N+](=O)[O-]

Introduction

3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole is a complex heterocyclic compound featuring a pyrrolo-triazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are influenced by the presence of both triazole and nitrophenyl groups. The triazole ring is known for its diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

Synthesis Methods

The synthesis of 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole can involve various methods, often including metal-catalyzed reactions such as the copper-catalyzed azide-alkyne cycloaddition. This method allows for efficient formation of 1,2,3-triazoles under mild conditions. The choice of solvent and catalyst can significantly affect the yield and purity of the synthesized compound.

Biological Activities

Compounds with a triazole scaffold have shown a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitrophenyl group in 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole may enhance its pharmacological effects by influencing its interactions with biological targets such as enzymes or receptors.

Research Findings and Applications

Research on 3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole typically focuses on its binding affinity to various biological targets. These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in therapeutic applications. While specific data on this compound is limited, related compounds have shown promising results in drug development due to their diverse pharmacological activities.

Comparison with Similar Compounds

Similar compounds, such as 3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazole, have been extensively studied for their biological activities. These compounds share structural similarities but differ in the position of the nitrophenyl substituent, which can affect their chemical properties and biological interactions .

Data Table: Comparison of Pyrrolo-Triazole Compounds

CompoundMolecular FormulaMolecular WeightBiological Activities
3-(2-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazoleNot specifiedApproximately 230 g/molAntimicrobial, antifungal, anticancer
3-(4-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazoleC11H10N4O2230.22 g/molAntibacterial, antifungal, anticancer
3-(3-Nitrophenyl)-5,6-dihydro-4H-pyrrolo[1,2-C] triazoleNot specifiedNot specifiedPotential biological activities similar to other triazole derivatives

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